molecular formula C16H16F3N3O2S B2630187 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2034519-34-9

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2630187
CAS No.: 2034519-34-9
M. Wt: 371.38
InChI Key: RAPOMKUXTUVITF-UHFFFAOYSA-N
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Description

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is a novel synthetic compound designed for advanced pharmacological and antifungal research. Its structure incorporates a 1,2,4-oxadiazole ring, a heterocycle recognized for its broad bioisosteric properties and wide spectrum of biological activities, including significant potential in anticancer and antifungal applications . Substituted 1,2,4-oxadiazole derivatives have been identified as key scaffolds in the development of new agents for combating phytopathogenic fungi, indicating this compound's potential utility in agricultural and botanical biochemical research . Furthermore, the inclusion of the trifluoromethyl group attached to a benzamide moiety is a common feature in compounds investigated for their potent cytotoxic effects against various cancer cell lines, such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) . The specific molecular architecture, which links the oxadiazole system to a thiane ring, is engineered to explore enzyme inhibition pathways, particularly targeting mechanisms like lipoxygenase (LOX) inhibition, which is a novel target in anticancer drug discovery . This reagent serves as a crucial building block in medicinal chemistry for the synthesis and evaluation of new therapeutic candidates, providing researchers with a tool to investigate novel mechanisms of action and structure-activity relationships.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-25-8-6-10/h1-4,10H,5-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPOMKUXTUVITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Thianyl Group: : The thianyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a thianyl halide in the presence of a base such as triethylamine.

  • Formation of the Benzamide: : The final step involves the coupling of the oxadiazole-thianyl intermediate with 2-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thianyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) could be used.

  • Substitution: : The trifluoromethyl group on the benzamide ring can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Nitric acid, bromine, sulfuric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Nitrated or halogenated benzamides

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for pharmaceutical research.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity to biological targets, increasing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Weight (g/mol) Key Functional Groups Heterocyclic Core Bioactive Substituents
Target Compound 383.35* Benzamide, oxadiazole, thian, CF₃ 1,2,4-oxadiazole Thian-4-yl, trifluoromethyl
4-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)phenol 252.27 Oxadiazole, phenol 1,2,4-oxadiazole o-Tolyl, phenol
VU 0357121 () ~298.27* Benzonitrile, oxadiazole, pyridine 1,2,4-oxadiazole Pyridine-2-yl, fluoro
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 302.72* Benzamide, thiazole, difluoro 1,3-thiazole Chloro, difluorophenyl

*Calculated based on molecular formulas.

Key Observations :

  • The thian-4-yl group (a sulfur-containing cyclohexane analog) may confer unique conformational stability compared to aromatic substituents like pyridine (VU 0357121) or o-tolyl () .

Comparison :

  • The target’s synthesis likely parallels ’s triazole formation, where cyclization under basic conditions (e.g., NaOH) generates the oxadiazole core .
  • ’s use of Bortribromid for demethylation highlights a contrast in functional group manipulation compared to alkylation steps in the target’s synthesis .

Spectral and Physicochemical Properties

  • IR Spectroscopy :

    • The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while absence of C=S (1240–1255 cm⁻¹) confirms oxadiazole formation .
    • ’s compound lacks oxadiazole-specific bands but shows amide N–H stretches (~3278–3414 cm⁻¹), similar to the target .
  • Rf Values (TLC): Compound 203 (): Rf = 0.54 (hexane/EtOAc) vs. Methyl N-cyanobenzimidat (Rf = 0.46), indicating higher polarity than the target’s trifluoromethyl group .

Biological Activity

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a 1,2,4-oxadiazole ring fused with a thian moiety and a trifluoromethyl benzamide group. This combination enhances its chemical reactivity and biological potential. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

1. Anticancer Properties

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer activity by targeting various cellular mechanisms:

  • Enzyme Inhibition: Compounds with an oxadiazole ring have been shown to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and thymidylate synthase. These enzymes play crucial roles in DNA replication and cell cycle regulation .
  • Cytotoxicity: Studies have demonstrated that similar oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. For instance, compounds in this class have shown IC50 values indicating significant growth inhibition in these cells .

2. Antimicrobial Activity

The thian and oxadiazole components contribute to the antimicrobial properties of the compound. Research has highlighted that oxadiazole derivatives can exhibit activity against bacterial strains by disrupting their metabolic pathways .

3. Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes, which are involved in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of HDACs and thymidylate synthase
AntimicrobialDisruption of bacterial metabolism
Anti-inflammatoryInhibition of COX enzymes

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . This highlights the potential for further development of this compound as an effective anticancer agent.

Mechanistic Insights

The interaction between the compound and biological targets was elucidated through molecular docking studies. These studies revealed that the compound could bind effectively to target sites on enzymes such as HDACs and COX enzymes, suggesting a strong potential for therapeutic applications in oncology and inflammation-related diseases .

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